Pyridinium p-toluenesulfonate

概要

説明

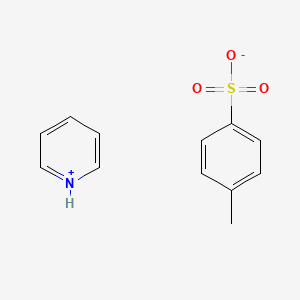

Pyridinium p-toluenesulfonate is a colorless solid salt formed from pyridine and p-toluenesulfonic acid. It is commonly used in organic synthesis as a weakly acidic catalyst, providing an organic soluble source of pyridinium ions .

準備方法

Synthetic Routes and Reaction Conditions: Pyridinium p-toluenesulfonate is synthesized through an ionic reaction between pyridine and p-toluenesulfonic acid. The reaction typically results in a crystalline white solid with a high yield .

Industrial Production Methods: In industrial settings, the preparation of this compound involves mixing pyridine and p-toluenesulfonic acid in a suitable solvent, followed by crystallization and purification steps to obtain the final product .

化学反応の分析

Types of Reactions: Pyridinium p-toluenesulfonate acts as a catalyst in various chemical reactions, including:

Esterifications: Facilitates the formation of esters from carboxylic acids and alcohols.

Acetalizations: Promotes the formation of acetals from aldehydes and alcohols.

Beckmann Rearrangements: Catalyzes the rearrangement of oximes to amides.

Common Reagents and Conditions:

Esterifications: Carboxylic acids and alcohols in the presence of this compound.

Acetalizations: Aldehydes and alcohols with this compound as the catalyst.

Beckmann Rearrangements: Oximes in the presence of this compound.

Major Products:

Esterifications: Esters.

Acetalizations: Acetals.

Beckmann Rearrangements: Amides.

科学的研究の応用

Organic Synthesis

PPTS is extensively used as a catalyst in organic reactions due to its mild acidity, making it suitable for substrates sensitive to stronger acids. Key applications include:

- Acetal and Ketal Formation : PPTS facilitates the conversion of aldehydes and ketones into acetals and ketals, which are essential for protecting functional groups during synthesis .

- Deprotection Reactions : It effectively cleaves silyl ethers and tetrahydropyranyl ethers under mild conditions, which is crucial for the selective removal of protective groups in multi-step syntheses .

Case Study: Asymmetric Aldol Condensation

PPTS has been used in combination with L-proline to enhance both yield and enantioselectivity in asymmetric aldol condensation reactions involving dioxanones and aldehydes. This method demonstrates the effectiveness of PPTS in promoting complex organic transformations .

Pharmaceutical Development

In the pharmaceutical industry, PPTS plays a significant role in drug formulation:

- Stabilizing Agent : It improves the solubility and bioavailability of active pharmaceutical ingredients, making it an essential component in drug development processes .

- Catalysis in Drug Synthesis : PPTS has been employed in synthesizing various pharmaceutical compounds, including lipid analogues that enhance catalytic activity for esterification reactions .

Analytical Chemistry

PPTS serves as a reagent in analytical methods:

- Chromatography : It aids in the separation and identification of compounds within complex mixtures, demonstrating its utility in analytical laboratories .

- Spectroscopic Studies : The compound is also utilized in NMR spectroscopy for structural elucidation of organic compounds .

Polymer Chemistry

In polymer science, PPTS contributes to the modification of polymer properties:

- Specialty Polymers : It is used to enhance performance characteristics of polymers through catalytic processes that affect their physical and chemical properties .

Environmental Applications

PPTS has emerging applications in environmental chemistry:

- Wastewater Treatment : Its catalytic properties are leveraged to remove pollutants from wastewater, showcasing its potential for environmental remediation efforts .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Acetal/Ketal formation, Deprotection reactions | Mild conditions for sensitive substrates |

| Pharmaceutical Development | Drug formulation, Catalysis | Improved solubility and bioavailability |

| Analytical Chemistry | Chromatography, Spectroscopy | Enhanced separation and identification |

| Polymer Chemistry | Specialty polymer production | Modification of polymer properties |

| Environmental Applications | Wastewater treatment | Pollutant removal |

作用機序

Pyridinium p-toluenesulfonate acts as a mild acid catalyst, enhancing the electrophilicity of substrates and promoting various chemical transformations. It facilitates reactions by providing a source of pyridinium ions, which interact with the substrates to promote bond formation and rearrangements .

類似化合物との比較

Pyridinium trifluoroacetate: Another pyridinium salt used as a catalyst in organic synthesis.

Pyridinium chloride: Used as a catalyst and reagent in organic chemistry.

Pyridinium bromide: Employed in various chemical reactions as a catalyst.

Uniqueness: Pyridinium p-toluenesulfonate is unique due to its specific combination of pyridinium and p-toluenesulfonate ions, which provide distinct catalytic properties. Its solubility in polar solvents and stability under mild conditions make it a versatile and valuable catalyst in both research and industrial applications .

生物活性

Pyridinium p-toluenesulfonate (PPTS) is a versatile compound primarily recognized for its role as a catalyst in organic synthesis. However, its biological activity has garnered attention due to its potential applications in medicinal chemistry and bioconjugation. This article explores the biological activity of PPTS, highlighting its mechanisms, applications, and relevant research findings.

PPTS is a colorless solid salt formed from pyridine and p-toluenesulfonic acid. It acts as a weakly acidic catalyst, providing an organic-soluble source of pyridinium ions (). Its catalytic properties enable it to facilitate various chemical reactions, including:

- Deprotection of Silyl Ethers : PPTS is effective in deprotecting silyl ethers under mild conditions, which is crucial for synthesizing sensitive compounds.

- Formation of Acetals and Ketals : It promotes the conversion of aldehydes and ketones into acetals and ketals, enhancing the selectivity of these transformations .

- Regioselective Reactions : PPTS has been shown to control regioselectivity in reactions such as azidoalkoxylation of enol ethers, which is important for synthesizing complex organic molecules .

1. Catalysis in Bioconjugation

PPTS has been utilized in the synthesis of bioconjugates, which are compounds that combine biological molecules with drugs or other therapeutic agents. For instance, it has been employed in the production of steroid-porphyrin conjugates intended for photodynamic therapy (PDT) targeting breast cancer cells. The conjugates demonstrate enhanced selectivity for cancer cells overexpressing estrogen receptors .

2. Anti-Cancer Activity

Research indicates that PPTS derivatives exhibit anti-cancer properties. For example, N-Methyl this compound (NMPyTs), a derivative of PPTS, has shown promise in synthesizing pyrano[2,3-c] pyrazoles, which possess anti-tumor activity. These compounds are synthesized using NMPyTs as a catalyst under mild conditions, yielding high conversion rates and demonstrating potential therapeutic effects against cancer .

Case Study 1: Esterification Reactions

A study revisiting the esterification catalysis by PPTS reported that modifications to the compound could enhance its catalytic efficiency significantly. By introducing lipid chains to PPTS, researchers achieved esterification yields exceeding 99%, demonstrating improved selectivity and activity compared to unmodified PPTS .

Case Study 2: Biodiesel Production

PPTS has also been applied in biodiesel production from babassu oil using methanolic transesterification. The study optimized reaction conditions to achieve a maximum biodiesel conversion rate of approximately 88.6%. This application underscores the compound's utility beyond traditional organic synthesis into environmentally friendly processes .

Summary of Biological Activities

Q & A

Q. Basic: What is the role of PPTS in tetrahydropyranyl (THP) ether protection/deprotection, and how does it compare to other acid catalysts?

PPTS is a mild, selective acid catalyst for THP protection of alcohols, particularly in acid-sensitive substrates. Unlike p-toluenesulfonic acid (pTSA), PPTS minimizes side reactions such as epimerization or decomposition due to its buffered acidity. For example, in peptide synthesis, PPTS (1.5 eq) in dry dichloromethane (DCE) enables efficient THP ether formation with Fmoc-amino alcohols, preserving stereochemistry . Deprotection is achieved using ethanol as a solvent, avoiding harsh conditions .

Q. Basic: What experimental protocols are recommended for optimizing PPTS-catalyzed reactions?

Key parameters include:

- Solvent choice : Dry DCE or THF for moisture-sensitive reactions .

- Catalyst loading : Typically 0.1–1.5 eq, depending on substrate reactivity .

- Temperature : Room temperature for THP protection; elevated temperatures (40–60°C) may enhance esterification kinetics .

- Work-up : Neutralize residual acid with aqueous NaHCO₃ to prevent post-reaction decomposition .

Q. Advanced: How can structural modifications to PPTS improve its catalytic efficiency in esterification?

Modifying PPTS with lipid chains (e.g., 2-oleamido-5-nitro-pyridinium p-toluenesulfonate) enhances its activity and selectivity. The lipid chain increases hydrophobicity, improving substrate binding, while the nitro group stabilizes transition states. This derivative achieves up to 99% yield in equimolar carboxylic acid-alcohol condensations, outperforming unmodified PPTS by suppressing elimination side reactions .

Q. Advanced: How do crystallographic data inform the design of PPTS-containing ionic complexes?

Single-crystal X-ray studies reveal that PPTS forms π-π interactions (3.58 Å separation) and hydrogen bonds between the pyridinium cation and tosylate anion. These interactions stabilize the crystal lattice (monoclinic P21/c space group, Z = 4) and influence solubility. Such structural insights guide solvent selection (e.g., polar aprotic solvents) for reactions requiring ionic dissociation .

Q. Basic: What safety precautions are critical when handling PPTS in the lab?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use in a fume hood due to potential dust inhalation (H333 hazard) .

- Storage : Keep in a dry, dark container to prevent hygroscopic degradation .

Q. Advanced: How can researchers resolve contradictions in reported catalytic activities of PPTS across studies?

Contradictions often arise from solvent polarity, substrate steric effects, or trace moisture. Systematic analysis includes:

- Control experiments : Compare reaction yields under anhydrous vs. ambient conditions.

- Kinetic studies : Monitor reaction progress via TLC or NMR to identify rate-limiting steps.

- Computational modeling : Density functional theory (DFT) can clarify transition-state interactions .

Q. Basic: What analytical techniques validate PPTS-mediated reaction outcomes?

- TLC : Use 10% EtOAc/hexanes (Rf ~0.5 for THP ethers) .

- NMR : Characterize products via diagnostic peaks (e.g., δ 4.58 ppm for THP-protected alcohols) .

- Mass spectrometry : Confirm molecular ions (e.g., [M+H]⁺ for esters) .

Q. Advanced: How is PPTS applied in radiopharmaceutical synthesis?

PPTS facilitates deprotection of acid-labile groups in thymidine/uridine analogs. For example, it removes tetrahydropyranyl (THP) groups in SAAC (single amino acid chelator)-modified nucleosides, enabling ⁹⁹mTc/¹⁸⁶Re labeling for tumor imaging. Critical parameters include pH control (5–6) to avoid decomposition of radiolabeled intermediates .

Q. Basic: What are the limitations of PPTS in large-scale synthesis?

- Solubility : Limited solubility in non-polar solvents requires polar solvents (DMSO, MeOH), complicating work-up .

- Cost : Higher catalyst loadings (≥1 eq) may be impractical for multi-step syntheses .

Q. Advanced: How does PPTS interact with biomolecules in enzymatic studies?

PPTS acts as a hydrogen-bond donor via its tosylate anion, influencing enzyme-substrate interactions. In cytochrome P450 BM3 subdomain engineering, PPTS stabilizes charged intermediates during redox reactions. Competitive inhibition assays (e.g., IC₅₀ measurements) quantify its binding affinity .

特性

IUPAC Name |

4-methylbenzenesulfonate;pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYVRSLAEXCVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Pyridinium p-toluenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24057-28-1 | |

| Record name | Pyridinium p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24057-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。